molecular formula C12H6Cl2O B030968 2,2-Dichloroacenaphthylen-1(2h)-one CAS No. 13152-85-7

2,2-Dichloroacenaphthylen-1(2h)-one

Cat. No. B030968
CAS RN: 13152-85-7
M. Wt: 237.08 g/mol
InChI Key: MAUALHPVHNLDNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds often involves strategic reactions that enable the incorporation of dichloro groups into the acenaphthylen-1(2H)-one skeleton. A notable example involves the synthesis of 2-oxoacenaphthylen-1(2H)-ylidene nicotinohydrazide, where the compound was recrystallized from DMSO and ethanol, leading to the formation of crystals suitable for X-ray diffraction studies (Henriques et al., 2017). Such methods highlight the intricate processes involved in synthesizing complex organic compounds.

Molecular Structure Analysis

The molecular structure of 2,2-Dichloroacenaphthylen-1(2H)-one and its derivatives has been explored through various spectroscopic techniques. For instance, single-crystal X-ray diffraction studies have revealed that certain derivatives crystallize in distinct polymorphs, depending on crystallization conditions, showcasing the structural diversity within this chemical family (Henriques et al., 2017).

Chemical Reactions and Properties

Chemical reactions involving acenaphthylene derivatives are multifaceted, with outcomes often influenced by subtle changes in reactants or conditions. For example, the reaction of acenaphthylene with elemental sulfur at elevated temperatures leads to the formation of diacenaphtho[1,2-c:1′,2′-e]-1,2-dithiin, showcasing the reactivity of the acenaphthylene core towards sulfur incorporation (Adams et al., 2004).

Physical Properties Analysis

The physical properties of 2,2-Dichloroacenaphthylen-1(2H)-one derivatives are crucial for their potential applications. The solvophobic interaction-driven folding of oligo(ethylene glycols) with naphthylene units into helical conformations in polar solvents is an example of how molecular design can influence the physical behavior of these compounds (Hou et al., 2004).

Chemical Properties Analysis

The electrochemical behavior of acenaphthene derivatives, such as 1-chloroacenaphthylene-2-carboxylic acid, has been extensively studied, revealing complex reaction mechanisms that underscore the chemical versatility of the acenaphthylene skeleton. These studies provide insights into electron and proton transfers, highlighting the intricate chemical properties of these compounds (Ghe & Valcher, 1974).

Scientific Research Applications

  • Formation of 1,2-Disilaacenaphthene Skeleton

    The reaction of hypercoordinate dichlorosilanes with magnesium, involving a group related to 2,2-Dichloroacenaphthylen-1(2h)-one, results in the formation of a 1,2-disilaacenaphthene skeleton. This process indicates potential applications in the synthesis of complex molecular structures (Tamao et al., 1999).

  • Synthesis of Chiral Ligands

    Compounds structurally similar to 2,2-Dichloroacenaphthylen-1(2h)-one, such as 1,1′-binaphthyl-2,2′-diol and 2,2′-diamino-1,1′-binaphthyl, are versatile in synthesizing chiral ligands in coordination and metallosupramolecular chemistry. This suggests potential applications in the synthesis of chiral molecules (S. Telfer, 2003).

  • Organic Two-Electron Oxidant

    A derivative of 2,2-Dichloroacenaphthylen-1(2h)-one, Naphthalene-1,8-diylbis(diphenylmethylium), has been used as an organic two-electron oxidant in the synthesis of benzidine via oxidative self-coupling of N,N-dialkylanilines (Terunobu Saitoh et al., 2006).

  • Electrochemical Behavior in Aqueous-Alcoholic Medium

    The compound 1-chloroacenaphthylene-2-carboxylic acid, related to 2,2-Dichloroacenaphthylen-1(2h)-one, shows unique electrochemical behavior, reducing C1=C2 double bond with low transfer rates for the second electron exchange, indicating potential applications in electrochemistry (A. M. Ghe & S. Valcher, 1974).

  • Unexpected Formation in Friedel-Crafts Reaction

    An unexpected formation of 1,2-dichloroacenaphthylene, a compound closely related to 2,2-Dichloroacenaphthylen-1(2h)-one, was observed during an attempted alkylation of electron-rich naphthalene with chloral hydrate. This indicates its potential reactivity in synthetic organic chemistry (Sonja Schwolow et al., 2012).

  • Applications in Electronics and Aerospace

    The synthesis of a novel poly(binaphthylene ether) with properties like low dielectric constant and high modulus indicates potential applications in electronics, automotive, and aerospace industries (K. Tsuchiya et al., 2004).

Safety And Hazards

The specific safety and hazard information for 2,2-Dichloroacenaphthylen-1(2h)-one is not provided in the search results. It is recommended to refer to the compound’s Safety Data Sheet (SDS) for detailed safety and handling information .

properties

IUPAC Name

2,2-dichloroacenaphthylen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Cl2O/c13-12(14)9-6-2-4-7-3-1-5-8(10(7)9)11(12)15/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAUALHPVHNLDNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C(=O)C(C3=CC=C2)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60298941
Record name 2,2-dichloroacenaphthylen-1(2h)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60298941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dichloroacenaphthylen-1(2h)-one

CAS RN

13152-85-7
Record name NSC127037
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127037
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,2-dichloroacenaphthylen-1(2h)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60298941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2-Dichloroacenaphthylen-1(2h)-one
Reactant of Route 2
2,2-Dichloroacenaphthylen-1(2h)-one
Reactant of Route 3
2,2-Dichloroacenaphthylen-1(2h)-one
Reactant of Route 4
2,2-Dichloroacenaphthylen-1(2h)-one
Reactant of Route 5
2,2-Dichloroacenaphthylen-1(2h)-one
Reactant of Route 6
2,2-Dichloroacenaphthylen-1(2h)-one

Citations

For This Compound
1
Citations
VF Anikin, K Gil'en - J. Org. Chem. USSR (Engl. Transl.);(United States), 1988 - osti.gov
The action of phosphorus pentachloride on 5,6-dibromoacenaphthylen-1(2H)-one leads to the formation of 5,6-dibromo-2,2-dichloroacenaphthylen-1(2H)-one and not 5,6-dibromo-1,1,2…
Number of citations: 0 www.osti.gov

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.